molecular formula C21H26F2N4O7 B12824902 2-Aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

2-Aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12824902
M. Wt: 484.4 g/mol
InChI Key: YCOJCBAVYZZKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is chemically identical to lomefloxacin, a third-generation fluoroquinolone antibiotic . Lomefloxacin is characterized by its broad-spectrum antibacterial activity, targeting both Gram-negative and Gram-positive bacteria via inhibition of bacterial DNA gyrase and topoisomerase IV . Its structure includes a fluorine atom at positions 6 and 8, a 3-methylpiperazinyl group at position 7, and an ethyl group at position 1 (Figure 1) .

2-Aminobutanedioic acid (aspartic acid) is a non-essential amino acid involved in the urea cycle and gluconeogenesis. This article will focus on lomefloxacin and its comparison with structurally analogous fluoroquinolones.

Properties

Molecular Formula

C21H26F2N4O7

Molecular Weight

484.4 g/mol

IUPAC Name

2-aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19F2N3O3.C4H7NO4/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;5-2(4(8)9)1-3(6)7/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);2H,1,5H2,(H,6,7)(H,8,9)

InChI Key

YCOJCBAVYZZKRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Biological Activity

The compound 2-Aminobutanedioic acid; 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid , also known by its chemical identifier CID 25064413, is a synthetic derivative of quinolone antibiotics. This compound has garnered attention due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H30F2N4O9C_{21}H_{30}F_2N_4O_9. It features a quinoline core with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and the piperazine moiety are significant for enhancing its pharmacological properties.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria TypeExample SpeciesMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1.0 µg/mL
Gram-negativeEscherichia coli2.0 µg/mL
Pseudomonas aeruginosa4.0 µg/mL

These values suggest a strong efficacy against common pathogens, making it a candidate for further development in antibiotic therapies.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that while the compound is effective against bacterial cells, it exhibits minimal toxicity towards mammalian cells at therapeutic concentrations. This selectivity is crucial for developing safe antibiotics.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
HeLa>100
HEK293>100
MCF-7>100

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of DNA synthesis. By targeting DNA gyrase and topoisomerase IV, it disrupts the normal replication processes in bacteria, leading to cell death.

Case Study 1: Efficacy in Animal Models

A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups. Mice treated with a dosage of 10 mg/kg showed a reduction in bacterial counts by over 90% after five days of treatment.

Case Study 2: Clinical Trials

Preliminary clinical trials involving patients with bacterial infections resistant to standard treatments indicated that administration of this compound resulted in improved outcomes, with a notable reduction in infection severity and duration.

Chemical Reactions Analysis

Formation of the Quinoline Core

  • Starting material : Ethyl 4-chloro-7-(trifluoromethyl)-3-quinolinecarboxylate derivatives are used as intermediates .

  • Cyclization : A Gould-Jacobs reaction is employed to form the 4-oxoquinoline-3-carboxylic acid scaffold via thermal cyclization of substituted anilines with diethyl ethoxymethylenemalonate .

  • Fluorination : Electrophilic fluorination at positions 6 and 8 is achieved using Selectfluor® or similar reagents under anhydrous conditions .

Piperazine Substitution

  • Nucleophilic aromatic substitution : The 7-chloro group is replaced by 3-methylpiperazine under basic conditions (e.g., K₂CO₃/DMF) at 60°C .

  • Reaction conditions :

    StepReagentsTemperatureTimeYield
    Piperazine introduction3-methylpiperazine, K₂CO₃60°C12 hrs33–81%

Carboxylic Acid Functionalization

  • Ester hydrolysis : The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using NaOH or HCl (10% aqueous) .

  • Coupling with 2-aminobutanedioic acid : The carboxylic acid group undergoes EDAC-mediated coupling with 2-aminobutanedioic acid in aqueous solution .

Nucleophilic Substitution Reactions

  • Piperazine displacement : The 7-position halogen (Cl/F) is replaced by amines, forming C–N bonds critical for antimicrobial activity .

  • Solvent dependence : Reactions in polar aprotic solvents (DMF, DMSO) improve yields due to enhanced nucleophilicity .

Acid-Base Reactivity

  • Carboxylic acid deprotonation : The 3-carboxylic acid group (pKa ≈ 5.5) forms salts with bases, enhancing water solubility .

  • Zwitterionic behavior : The compound exhibits dual acidity (quinolone carbonyl and amino acid groups), stabilizing it in physiological pH .

Photochemical Degradation

  • UV sensitivity : The fluoroquinolone core undergoes photodegradation via defluorination and piperazine ring oxidation, producing cytotoxic byproducts .

  • Stabilizers : Formulations often include UV filters or antioxidants to mitigate degradation .

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to regenerate ethyl esters .

  • Amide formation : Coupling with primary amines via carbodiimide chemistry (EDAC/NHS) yields biologically active conjugates .

Piperazine Modifications

  • Alkylation : The secondary amine in the piperazine ring undergoes alkylation with alkyl halides, altering pharmacokinetic properties .

  • Complexation : The piperazine nitrogen acts as a ligand for metal ions (e.g., Mg²⁺, Fe³⁺), relevant in drug-metal interaction studies .

Hydrolytic Stability

  • Ester hydrolysis : The ethyl ester hydrolyzes rapidly in acidic media (t₁/₂ < 1 hr at pH 1.2), necessitating prodrug strategies for oral delivery .

  • pH-dependent degradation :

    pHDegradation ProductHalf-Life
    1.2Free carboxylic acid45 min
    7.4Oxoquinoline derivatives>24 hrs

Thermal Degradation

  • Decarboxylation : At temperatures >150°C, the 3-carboxylic acid group loses CO₂, forming a des-carboxyquinoline derivative .

Comparative Reactivity with Analogues

FeatureThis CompoundLomefloxacin (Parent)
Fluorine substitution 6,8-difluoro6,8-difluoro
Piperazine group 3-methylpiperazin-1-ylUnsubstituted piperazine
Amino acid moiety 2-Aminobutanedioic acidAbsent
Water solubility 520–1023 mg/L (hydrate forms) 40 mg/L

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Antibacterial Activity

Lomefloxacin belongs to the fluoroquinolone class, which shares a core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. Key structural variations among analogs include:

  • Substituents at position 1 : Ethyl (lomefloxacin) vs. cyclopropyl (ciprofloxacin, gatifloxacin).
  • Fluorine substitutions : Lomefloxacin has dual fluorination at C6 and C8, enhancing DNA-binding affinity .
  • Piperazinyl modifications : The 3-methylpiperazinyl group at C7 improves Gram-positive coverage and pharmacokinetics .

Table 1: Structural and Activity Comparison of Fluoroquinolones

Compound R1 (Position 1) R6 R7 Substituent R8 MIC90 (μg/mL) S. aureus MIC90 (μg/mL) E. coli
Lomefloxacin Ethyl F 3-methylpiperazinyl F 0.5 0.25
Ciprofloxacin Cyclopropyl F Piperazinyl H 0.25 0.06
Gatifloxacin Cyclopropyl F 3-methylpiperazinyl + OCH3 H 0.12 0.03
Fleroxacin Ethyl F Piperazinyl F 1.0 0.5

MIC90: Minimum inhibitory concentration for 90% of isolates.

Pharmacokinetic and Pharmacodynamic Profiles

  • Lomefloxacin : Exhibits high oral bioavailability (>95%) and a half-life of 7–8 hours, suitable for once-daily dosing . However, it has higher phototoxicity risk due to C8 fluorine .
  • Ciprofloxacin: Shorter half-life (4 hours) but superior potency against Pseudomonas aeruginosa .
  • Gatifloxacin : Enhanced Gram-positive activity (e.g., Streptococcus pneumoniae) due to C8 methoxy group, but withdrawn due to dysglycemia risks .

Resistance and Toxicity

  • Resistance: Lomefloxacin resistance arises from mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, common across fluoroquinolones .
  • Toxicity : Lomefloxacin’s C8 fluorine increases phototoxicity compared to ciprofloxacin but reduces CNS toxicity relative to sparfloxacin .

Recent Derivatives and Analogues

Modifications to lomefloxacin’s piperazinyl group (e.g., arylidene hydrazides, zirconium complexes) have been explored for anticancer and metal-chelating applications:

  • Compound 3a–e (N'-Arylidene hydrazides) : Demonstrated moderate anticancer activity (IC50: 8–12 μM) against MCF-7 cells .
  • Zirconium(IV) complexes : Improved thermal stability and antimicrobial potency against S. aureus (MIC: 4 μg/mL vs. 16 μg/mL for lomefloxacin alone) .

Key Research Findings and Contradictions

  • QSAR Insights : Substituents at C5 (e.g., -NH2, -CH3) significantly enhance antibacterial activity by optimizing van der Waals interactions and dipole moments . However, C8 fluorine in lomefloxacin may reduce activity against E. coli compared to C8-H analogs like ciprofloxacin .
  • Contradictory Data : reports derivatives (compounds 17 and 18) with superior activity to fleroxacin, while emphasizes that piperazinyl modifications (e.g., 3-methyl) are critical for Gram-positive coverage.

Preparation Methods

Multi-Step Synthesis Starting from Quinolone Derivatives

The synthesis of this compound typically begins with the preparation of the quinolone core, specifically 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. This involves:

  • Step 1: Quinolone Core Formation

    • Starting from substituted anilines and ethyl acetoacetate derivatives, the quinolone ring system is constructed via cyclization reactions.
    • Fluorination at positions 6 and 8 is introduced through selective electrophilic fluorination or by using fluorinated precursors.
    • The 3-methylpiperazinyl substituent is introduced via nucleophilic substitution at position 7 of the quinolone ring.
  • Step 2: Formation of the Carboxylic Acid Group

    • The 3-carboxylic acid group is introduced or retained during the quinolone synthesis, essential for subsequent salt formation.

Incorporation of 2-Aminobutanedioic Acid (Aspartic Acid)

  • The quinolone acid is reacted with 2-aminobutanedioic acid to form the aspartate salt.
  • This is typically achieved by mixing equimolar amounts of the quinolone acid and 2-aminobutanedioic acid in an appropriate solvent system, allowing salt formation through acid-base interaction.
  • The salt formation improves solubility and pharmacokinetic properties.

Coupling and Condensation Techniques

  • In some synthetic routes, coupling agents such as T3P® (propylphosphonic anhydride) are used to facilitate amide bond formation or esterification when preparing related quinolone derivatives.
  • Pyridine or other bases may be used to catalyze the reaction and stabilize intermediates.
  • Solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate are commonly employed for their favorable reaction medium properties.

Reaction Conditions and Purification

  • Typical reaction temperatures range from ambient to 50°C, with reaction times varying from 8 to 15 hours depending on the step.
  • Completion is monitored by HPLC or other chromatographic techniques.
  • Post-reaction, the mixture is cooled, diluted, and washed with water to remove impurities.
  • The product is isolated by solvent evaporation or crystallization.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
Quinolone core synthesis Substituted anilines, ethyl acetoacetate Various organic solvents 40-80 Several hours Fluorination and piperazinyl substitution included
Coupling with 2-aminobutanedioic acid Equimolar quinolone acid and aspartic acid Water/organic solvent Ambient 1-3 Salt formation by acid-base reaction
Amide bond formation (related derivatives) T3P® (1.7-2.5 eq), pyridine (2 eq) 2-MeTHF, ethyl acetate 45-50 8-15 Monitored by HPLC, purification by washing
Purification Water washes, crystallization Water, 2-MeTHF 20-25 - Removal of impurities, isolation of pure salt

Research Findings and Notes

  • The preparation of lomefloxacin aspartate is designed to optimize the pharmacological profile by improving solubility and bioavailability through salt formation with 2-aminobutanedioic acid.
  • The use of T3P® as a coupling agent is favored for its efficiency and mild reaction conditions, reducing side reactions and improving yield.
  • Reaction monitoring by HPLC ensures high purity and reproducibility.
  • The synthetic route is scalable and suitable for industrial production, with solvent choices reflecting green chemistry considerations (e.g., 2-MeTHF as a greener alternative).
  • The aspartate salt form is preferred in pharmaceutical formulations due to enhanced stability and reduced toxicity compared to the free acid.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution at the 7-position of the quinoline scaffold. A nitro precursor (e.g., 8-nitro-1,4-dihydroquinoline-3-carboxylic acid) is reduced to an amino intermediate, followed by reaction with 3-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) . For analogs, thermal lactamization using polyphosphoric acid (PPA) has been employed to cyclize intermediates like 8-amino-7-substituted-1,4-dihydroquinoline derivatives .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Nitro reductionH₂/Pd-C, EtOH, 70°C85–92
Piperazine substitution3-methylpiperazine, DMF, 80°C78

Q. How is the structural integrity of the synthesized compound confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for absolute configuration determination (e.g., triclinic crystal system, space group P1 with unit cell parameters a = 9.8901 Å, b = 10.2420 Å) .
  • NMR spectroscopy : Key signals include δ 8.5–8.7 ppm (C2-H of quinoline), δ 1.4–1.6 ppm (ethyl CH₃), and splitting patterns for difluoro substituents .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 568.53 for a related salt form) .

Q. What in vitro antimicrobial assays are suitable for evaluating this compound?

  • Methodological Answer : The microbroth dilution technique is standardized for assessing minimum inhibitory concentration (MIC). Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as model organisms. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
  • Example Data :

Compound DerivativeMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
6a (4-arylpiperazine)0.54.0
7a (4-piperidinyl)1.08.0

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced antimicrobial efficacy?

  • Methodological Answer :

  • Modify the piperazine substituent : Replace 3-methylpiperazine with bulkier groups (e.g., 4-arylpiperazine) to enhance lipophilicity and membrane penetration .
  • Fluorine positioning : Compare 6,8-difluoro vs. 6-fluoro-8-methoxy analogs to assess steric and electronic effects on target binding (e.g., DNA gyrase inhibition) .
  • Quinoline core modifications : Introduce cyclopropyl or ethyl groups at N1 to reduce resistance development .

Q. How to resolve contradictions in biological activity data across analogs?

  • Methodological Answer :

  • Theoretical framework alignment : Link discrepancies to molecular docking results (e.g., variations in binding affinity due to substituent-induced conformational changes in DNA gyrase) .
  • Experimental replication : Validate MIC values across multiple labs using standardized CLSI protocols .
  • Meta-analysis : Compare data from structurally related compounds (e.g., 1-cyclopropyl-6-fluoro-8-methoxy derivatives) to identify trends .

Q. What advanced analytical methods are recommended for impurity profiling?

  • Methodological Answer :

  • HPLC-MS/MS with C18 columns (gradient elution: 0.1% formic acid/acetonitrile) to detect desfluoro or ethylenediamine-related impurities .
  • Reference standards : Use pharmacopeial impurities (e.g., Desfluoro Compound, EP Impurity B) for quantification .
    • Key Impurities :
Impurity NameCAS NumberDetection Limit (ppm)
Desfluoro Compound93107-11-00.1
Ethylenediamine Compound103222-12-40.05

Q. How to design crystallography studies for co-crystallized salts of this compound?

  • Methodological Answer :

  • Co-crystallization : Use counterions like 4-carboxybenzoate to stabilize the piperazinium moiety. Optimize solvent systems (e.g., ethanol/water mixtures) for slow evaporation .
  • Data collection : Perform single-crystal X-ray diffraction at 100K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL .

Q. What computational models predict the pharmacokinetic behavior of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈1.8), solubility (≈0.02 mg/mL), and CYP450 inhibition risk.
  • Molecular dynamics (MD) : Simulate interactions with human serum albumin (HSA) to assess plasma protein binding .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic yields and bioactivity data against analogs in and to identify outliers.
  • Advanced Characterization : Pair crystallography () with DFT calculations to correlate electronic structure with reactivity.
  • Ethical Compliance : Follow IACUC protocols for in vivo studies if transitioning from in vitro assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.